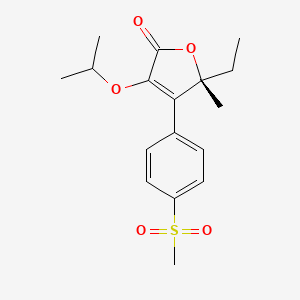
Uttroside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uttroside B is a potent saponin derived from the plant Solanum nigrum Linn, commonly known as black nightshade. This compound has garnered significant attention due to its remarkable efficacy against liver cancer. It has been shown to be ten times more cytotoxic to the HepG2 liver cancer cell line than sorafenib, the only drug approved by the Food and Drug Administration for liver cancer at the time .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Uttroside B involves a challenging process due to its complex structure. Researchers have successfully completed a synthesis program, which is crucial for advancing this compound towards clinical applications .
Industrial Production Methods: Q BioMed Inc. and Chemveda Life Sciences have collaborated to scale up the production of this compound. This collaboration aims to prepare for pre-clinical evaluation, Orphan Drug filing, and Investigational New Drug application .
Analyse Des Réactions Chimiques
Types of Reactions: Uttroside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and safety.
Common Reagents and Conditions: The synthesis and modification of this compound typically involve reagents such as oxidizing agents, reducing agents, and catalysts. Specific conditions, such as temperature and pH, are optimized to achieve the desired reactions.
Major Products Formed: The primary product formed from these reactions is this compound itself, which is then further tested for its cytotoxicity and efficacy against liver cancer cells .
Applications De Recherche Scientifique
Uttroside B has shown significant potential in various scientific research applications:
Chemistry: It serves as a model compound for studying saponins and their chemical properties.
Biology: this compound is used to investigate the biological pathways involved in liver cancer.
Mécanisme D'action
Uttroside B exerts its effects by inducing apoptosis in liver cancer cells. It down-regulates the activation of the mitogen-activated protein kinase and mammalian target of rapamycin pathways, leading to cell death. This mechanism is crucial for its cytotoxicity against liver cancer cells .
Similar Compounds:
- Sorafenib: The only Food and Drug Administration-approved drug for liver cancer at the time, but this compound is ten times more cytotoxic .
- Solasonine: Another saponin from Solanum nigrum Linn, known for its anticancer properties .
Uniqueness of this compound: this compound stands out due to its superior cytotoxicity against liver cancer cells and its potential for large-scale production. Its efficacy and safety profile make it a unique and promising candidate for further research and development .
Propriétés
Numéro CAS |
88048-09-3 |
|---|---|
Formule moléculaire |
C56H94O28 |
Poids moléculaire |
1215.3 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C56H94O28/c1-21(19-74-49-43(70)39(66)36(63)30(15-57)77-49)7-12-56(73)22(2)34-29(84-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)76-51-45(72)41(68)46(33(18-60)80-51)81-53-48(83-52-44(71)40(67)37(64)31(16-58)78-52)47(38(65)32(17-59)79-53)82-50-42(69)35(62)28(61)20-75-50/h21-53,57-73H,5-20H2,1-4H3/t21-,22+,23+,24+,25-,26+,27+,28-,29+,30-,31-,32-,33-,34+,35+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1 |
Clé InChI |
FJLUJBDSFBGOPL-YOKUEUOXSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES canonique |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



